Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine
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Overview
Description
Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine is a compound that combines oxalic acid, a well-known dicarboxylic acid, with a piperazine derivative. Oxalic acid is commonly found in many plants and vegetables and is known for its strong acidic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine typically involves the reaction of oxalic acid with 1-pentan-3-yl-4-propylsulfonylpiperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with various industrial applications.
Calcium oxalate: A naturally occurring compound found in many plants.
Uniqueness
Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2S.C2H2O4/c1-4-11-17(15,16)14-9-7-13(8-10-14)12(5-2)6-3;3-1(4)2(5)6/h12H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNUXYDAYSHUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(CC)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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